Lipophilicity Difference: Ortho vs. Para Regioisomers
The target compound (2-ethyl, ortho-substituted) exhibits a computed LogP of 2.63 (Chemscene), whereas the 4-ethyl (para) regioisomer (PubChem CID 17368465) has a computed XLogP3-AA of 3.5, yielding a ΔLogP of approximately –0.87 log units [1]. For context, the unsubstituted phenyl analog (no ethyl group) has an XlogP of ~2.7 [2]. This means the ortho-ethyl compound is less lipophilic than the para isomer by nearly one log unit, an effect consistent with steric shielding of the ethyl group's hydrophobic contribution when positioned ortho to the enamine linkage.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 2.63 (computed, Chemscene) |
| Comparator Or Baseline | 4-Ethyl regioisomer (PubChem CID 17368465): XLogP3-AA 3.5; Unsubstituted phenyl analog (CAS 57338-25-7): XlogP 2.7 |
| Quantified Difference | ΔLogP (target vs. para isomer) ≈ –0.87; ΔLogP (target vs. unsubstituted) ≈ –0.07 |
| Conditions | Computed physicochemical properties; LogP calculated by Chemscene computational pipeline; XLogP3-AA computed by PubChem (XLogP3 3.0 algorithm); XlogP from chem960.com computed dataset. |
Why This Matters
A ΔLogP of ~0.87 between regioisomers can translate into meaningful differences in membrane permeability, nonspecific protein binding, and in vivo distribution — making the ortho-ethyl compound a distinct chemical tool for applications where lower lipophilicity is desirable.
- [1] PubChem. CID 17368465 — ethyl (2Z)-2-cyano-3-[(4-ethylphenyl)amino]acrylate. Computed XLogP3-AA: 3.5. View Source
- [2] chem960.com. CAS 57338-25-7 — 2-Propenoic acid, 2-cyano-3-(phenylamino)-, ethyl ester, (E)-. Computed XlogP: 2.7. View Source
